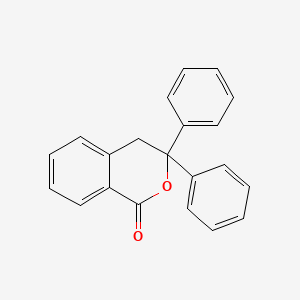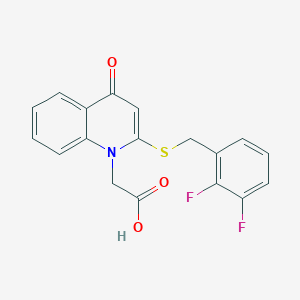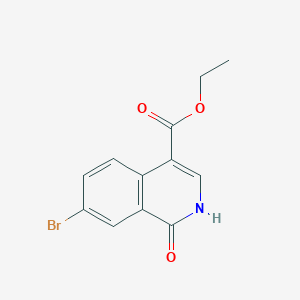![molecular formula C45H66ClNO6 B11836233 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)
(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((叔丁氧羰基)(4-氯苄基)氨基)-1-羟乙基)-1-异丙基-5a,5b,8,8,11a-五甲基-2-氧代-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-十八氢-2H-环戊[a]菲-9-基乙酸酯 是一种具有高度复杂结构的有机分子。
准备方法
合成路线和反应条件
该化合物的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从核心结构的制备开始,然后引入各种官能团。关键步骤可能包括:
核心结构的形成: 这涉及环化反应以形成环戊[a]菲骨架。
官能团的引入: 这包括添加叔丁氧羰基、4-氯苄基和异丙基。
最终修饰:
工业生产方法
该化合物的工业生产可能涉及对合成路线的优化,以最大限度地提高收率并降低成本。这可能包括使用自动化合成设备和大规模反应器来有效地处理复杂的多步过程。
化学反应分析
反应类型
该化合物可以发生多种类型的化学反应,包括:
氧化: 向化合物中引入氧原子形成氧化物。
还原: 从化合物中去除氧原子或添加氢原子。
取代: 用另一种官能团取代一个官能团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用试剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生酮或羧酸,而还原可能产生醇或烷烃。
科学研究应用
该化合物在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中的试剂或中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗作用以及作为药物开发的先导化合物。
工业: 用于生产专业材料和化学品。
作用机制
该化合物发挥作用的机制涉及与特定分子靶标和途径的相互作用。这些可能包括:
与受体的结合: 该化合物可能与细胞表面的特定受体结合,触发一系列生化事件。
酶抑制: 该化合物可能抑制某些酶的活性,影响代谢途径。
信号转导: 该化合物可能影响信号转导途径,改变细胞反应。
属性
分子式 |
C45H66ClNO6 |
|---|---|
分子量 |
752.5 g/mol |
IUPAC 名称 |
[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate |
InChI |
InChI=1S/C45H66ClNO6/c1-27(2)37-32(49)24-45(35(50)26-47(39(51)53-40(4,5)6)25-29-12-14-30(46)15-13-29)23-22-43(10)31(38(37)45)16-17-34-42(9)20-19-36(52-28(3)48)41(7,8)33(42)18-21-44(34,43)11/h12-15,27,31,33-36,50H,16-26H2,1-11H3/t31-,33+,34-,35?,36+,42+,43-,44-,45+/m1/s1 |
InChI 键 |
PRHWWYJDXGMGON-LQLHLNLUSA-N |
手性 SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C |
规范 SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)



